molecular formula C8H5N3O2 B091601 5-Nitroquinoxaline CAS No. 18514-76-6

5-Nitroquinoxaline

Cat. No. B091601
Key on ui cas rn: 18514-76-6
M. Wt: 175.14 g/mol
InChI Key: WZBOWHSZOCPDMB-UHFFFAOYSA-N
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Patent
US09102688B2

Procedure details

In a similar fashion using route 2 general procedure 4, 5-nitroquinoxaline 481 (660 mg, 3.76 mmol), SnCl2 (2.14 g, 11.3 mmol), 6N HCl (6 drops) and MeOH (15 ml) for 3 h at 70° C. gave the title compound (540 mg, 98%) which was used in the next step without further purification.
Quantity
660 mg
Type
reactant
Reaction Step One
Name
Quantity
2.14 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
98%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[N:6]=[CH:7][CH:8]=[N:9]2)([O-])=O.Cl[Sn]Cl>Cl.CO>[N:9]1[C:10]2[C:5](=[C:4]([NH2:1])[CH:13]=[CH:12][CH:11]=2)[N:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
660 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C2N=CC=NC2=CC=C1
Step Two
Name
Quantity
2.14 g
Type
reactant
Smiles
Cl[Sn]Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
at 70° C.

Outcomes

Product
Name
Type
product
Smiles
N1=CC=NC2=C(C=CC=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 540 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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